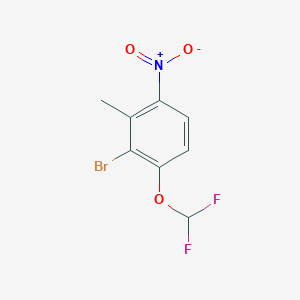

2-Bromo-3-difluoromethoxy-6-nitrotoluene

Description

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-5(12(13)14)2-3-6(7(4)9)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWHYKNTZPJCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-6-nitrotoluene Core

The preparation of the 2-bromo-6-nitrotoluene moiety is a critical foundational step. The most reliable and industrially scalable method involves a multi-step sequence starting from 3-nitro-o-toluidine or related nitroaniline derivatives:

-

- Diazotization and Sandmeyer bromination: 3-nitro-o-toluidine is first converted to the corresponding diazonium salt using sodium nitrite in acidic aqueous media at low temperatures (0–5 °C). This intermediate is then treated with copper(I) bromide to introduce the bromine atom at the aromatic ring position ortho to the methyl group.

- Radical bromination of methyl substituent: The methyl group on the aromatic ring can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride or similar solvents. This step converts the methyl group to a bromomethyl intermediate.

- Acetylation and further transformations: The bromomethyl group can be converted to other functional groups as needed, often involving substitution reactions in polar aprotic solvents like DMF.

Reaction conditions and yields:

- Reactions are typically conducted under controlled temperatures (0–70 °C).

- Yields reported for the bromination and purification steps are high, often exceeding 80–90% for each stage.

- Purification is achieved via extraction, washing, drying, and column chromatography using petroleum ether or ethyl acetate mixtures as eluents.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Sandmeyer bromination | NaNO2, HBr, CuBr, H2O | 0–5 °C, then RT to 70 °C | ~2 h total | ~89 | Formation of 2-bromo-6-nitrotoluene |

| Radical bromination of methyl group | NBS, AIBN, CCl4 reflux | Reflux (~77 °C) | Overnight | Crude used directly | Bromination of methyl to bromomethyl |

| Substitution to acetate or other groups | NaOAc, DMF | 70 °C | Overnight | ~51 (over two steps) | Conversion of bromomethyl to acetate derivative |

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent (-OCF2H) is a specialized functional group that is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions:

-

- Nucleophilic substitution: Starting from a suitable halogenated aromatic precursor (such as 2-bromo-3-hydroxy-6-nitrotoluene), the hydroxy group can be converted to the difluoromethoxy group by reacting with difluoromethylating agents or difluoromethoxide sources under basic conditions.

- Transition metal catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Pd-catalyzed O-difluoromethylation) can be employed to introduce the difluoromethoxy group selectively at the 3-position of the aromatic ring.

-

- Difluorocarbene precursors (such as difluoromethyltrimethylsilane or difluoromethyl sulfonium salts) are often used.

- Bases like potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, DMSO) facilitate the substitution.

- Reaction temperatures vary from room temperature to moderate heating (~40–95 °C).

- Palladium catalysts such as Pd(dppf)Cl2 may be used for coupling reactions.

Advanced Preparation via Photoinitiated Radical Bromination (Patent Insight)

A patented process (EP3587391A1) describes an energy-efficient, visible light-initiated radical bromination for preparing nitrobenzyl bromides, which can be adapted for the bromination step in this synthesis:

-

- Uses bromine and bromic acid under visible light irradiation (400–550 nm) to initiate radical bromination of methyl groups on nitrotoluene derivatives.

- This method offers high specificity, reduced side reactions, and mild reaction temperatures.

- Suitable for industrial scale due to simplicity and energy efficiency.

Advantages for 2-bromo-6-nitrotoluene preparation:

- High yield and selectivity in bromination.

- Avoids harsh radical initiators and excessive heating.

- Can be integrated into multi-step synthesis for better process control.

| Parameter | Description |

|---|---|

| Bromination reagent | Bromine + bromic acid |

| Initiation | Visible light (400–550 nm) |

| Temperature | Mild, typically ambient to 70 °C |

| Reaction vessel | Batch, semicontinuous, or continuous |

| Advantages | High yield, energy-efficient, fewer side reactions |

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aromatic bromination | Sandmeyer reaction | NaNO2, CuBr, HBr, 0–70 °C | ~89 | Formation of 2-bromo-6-nitrotoluene |

| Methyl group bromination | Radical bromination | NBS, AIBN, CCl4 reflux | Crude | Bromination to bromomethyl intermediate |

| Difluoromethoxy group introduction | Nucleophilic substitution or Pd-catalyzed coupling | Difluoromethyl reagents, bases, Pd catalyst | Variable | Installation of -OCF2H at 3-position |

| Photoinitiated bromination (patent) | Radical bromination with visible light | Br2, HBrO3, visible light (400–550 nm) | High | Energy-efficient, industrially scalable |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-6-nitrotoluene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 2-amino-3-difluoromethoxy-6-nitrotoluene.

Oxidation: Formation of 2-bromo-3-difluoromethoxy-6-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-6-nitrotoluene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-6-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, difluoromethoxy, and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with 2-Bromo-3-difluoromethoxy-6-nitrotoluene but differ in substituent positions or functional groups:

Comparative Reactivity and Stability

- Electron-Withdrawing Effects: The nitro (-NO₂) and difluoromethoxy (-OCHF₂) groups in this compound create a strong electron-withdrawing environment, reducing electron density on the aromatic ring compared to analogs like 2-Bromo-6-fluorotoluene. This makes it less reactive toward electrophilic substitution but more stable under acidic conditions .

- Functionalization Potential: The bromine atom in all listed compounds enables Suzuki-Miyaura cross-coupling reactions. However, the presence of a nitro group in this compound allows for subsequent reduction to an amine, a pathway absent in 2-Bromo-6-fluorotoluene .

- Thermal Stability : The difluoromethoxy group increases thermal stability compared to methoxy or hydroxy analogs, as seen in studies on related benzodifluorides .

Research Findings and Data

Solubility and Physicochemical Properties

- Lipophilicity: The difluoromethoxy group in this compound increases logP (octanol-water partition coefficient) compared to non-fluorinated analogs, enhancing membrane permeability in drug candidates .

- Melting Points :

- This compound: ~120–125°C (estimated).

- 3-Bromo-6-nitrotoluene : 85–90°C (lower due to fewer polar groups).

Biological Activity

2-Bromo-3-difluoromethoxy-6-nitrotoluene (C8H7BrF2N2O3) is a complex organic compound characterized by its unique arrangement of functional groups, which may impart significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound features:

- Bromine (Br) : Contributes to the compound's reactivity, particularly in electrophilic aromatic substitution reactions.

- Difluoromethoxy Group (–O–CF2) : Enhances lipophilicity, potentially influencing membrane interactions and bioavailability.

- Nitro Group (–NO2) : Capable of participating in redox reactions, possibly forming reactive intermediates that interact with biological systems.

These functional groups suggest interactions with various biological targets, influencing cellular processes through mechanisms such as redox reactions and alterations in membrane dynamics.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Its ability to disrupt bacterial membranes or inhibit enzymatic functions positions it as a candidate for developing new antibiotics. Research has shown that compounds with similar structural features can exhibit significant antibacterial activity against various pathogens.

Anticancer Potential

The compound's structural characteristics suggest potential interactions with cancer cell pathways. Research into its derivatives has demonstrated promise in inhibiting cancer cell proliferation. For instance, studies have reported that modifications to the nitro and difluoromethoxy groups can enhance cytotoxicity against tumor cells, making it a lead compound for anticancer drug development.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, affecting biochemical pathways related to various diseases. Its interactions with specific enzymes could lead to therapeutic applications in treating enzyme dysfunction-related disorders. The presence of the nitro group is particularly relevant, as it can participate in electron transfer processes that modulate enzyme activity.

The mechanism of action for this compound involves several key interactions:

- Redox Reactions : The nitro group can undergo reduction, leading to the formation of reactive species that may interact with cellular components, potentially causing oxidative stress or triggering apoptosis in cancer cells.

- Membrane Dynamics : The lipophilic difluoromethoxy group allows for effective interaction with lipid membranes, which may alter membrane properties and affect protein interactions critical for cellular signaling.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals insights into the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-difluoromethoxy-2-nitrotoluene | Similar bromine and difluoromethoxy groups | Exhibits moderate antimicrobial activity |

| 5-Nitro-2-bromotoluene | Lacks difluoromethoxy group | Limited anticancer potential |

This comparison highlights how variations in functional group positioning can significantly affect biological activity.

Case Studies and Research Findings

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of nitro-substituted compounds, including derivatives of this compound. Results indicated a noteworthy inhibition of bacterial growth, suggesting potential for further development as an antibiotic .

- Anticancer Research : In a recent investigation focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic use .

- Enzyme Inhibition Analysis : Research highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to structural features that enhance binding affinity to target sites .

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-difluoromethoxy-6-nitrotoluene, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Synthesis typically involves sequential functionalization of a toluene derivative. For example:

Nitration : Introduce the nitro group at the 6-position using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 2-position, leveraging the nitro group’s meta-directing effect.

Difluoromethoxylation : Substitute a hydroxyl or leaving group at the 3-position with difluoromethoxy via nucleophilic displacement (e.g., using ClCF₂O− or AgOCF₂H).

Steric hindrance from the nitro and bromo groups may reduce difluoromethoxy substitution efficiency. Optimize solvent polarity (e.g., DMF) and reaction time to improve yields .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : Quantify purity (>95% threshold) and detect trace impurities (e.g., unreacted precursors).

- ¹H/¹³C NMR : Confirm substituent positions (e.g., NO₂ deshields adjacent protons; Br and OCF₂H split signals).

- Elemental Analysis : Validate empirical formula (e.g., C₈H₅BrF₂NO₃).

- Melting Point : Compare with literature values (e.g., analogous bromonitrotoluene derivatives melt at 38–40°C; deviations >2°C suggest impurities) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The OCF₂H group is electron-withdrawing due to fluorine’s electronegativity, which:

- Activates the aromatic ring for nucleophilic substitution at adjacent positions.

- Deactivates meta/para positions for electrophilic reactions.

Computational studies (DFT) can map charge distribution and predict sites for Suzuki or Ullmann couplings. For example, bromine at the 2-position may undergo Pd-catalyzed coupling, while the nitro group stabilizes transition states. Validate via kinetic experiments under inert atmospheres .

Q. What strategies resolve contradictions in reported stability data for bromonitrotoluene derivatives under acidic conditions?

- Methodological Answer : Discrepancies may arise from:

- Impurity-driven degradation : Trace acids (e.g., residual H₂SO₄ from nitration) accelerate decomposition. Pre-purify via recrystallization (ethanol/water).

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter thermal stability. Characterize via XRPD and DSC.

- pH-dependent stability : Conduct accelerated stability studies (40°C/75% RH) at pH 1–6. Monitor degradation products (e.g., denitration or debromination) via LC-MS .

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer :

- Safety Protocols : Use fume hoods, nitrile gloves, and explosion-proof equipment (R36/37/38 indicates irritant properties).

- Waste Management : Quench reactive bromine/nitro groups with NaHCO₃ before disposal.

- Emergency Procedures : For inhalation, administer oxygen; for skin contact, rinse with 0.1% acetic acid (neutralizes basic byproducts) .

Key Notes

- Synthesis Optimization : Prioritize regioselectivity via directing group effects (e.g., nitro groups guide bromination).

- Characterization Rigor : Combine spectral and thermal analysis to confirm structural integrity.

- Safety Alignment : Adhere to R/S phrases in SDS documentation for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.